molecular formula C14H22O6 B12005766 Diethyl 2,4-diacetyl-3-methylpentanedioate CAS No. 5409-57-4

Diethyl 2,4-diacetyl-3-methylpentanedioate

Katalognummer: B12005766
CAS-Nummer: 5409-57-4
Molekulargewicht: 286.32 g/mol
InChI-Schlüssel: QRDRBGYJAXEENQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2,4-diacetyl-3-methylpentanedioate is a chemical compound with the molecular formula C14H22O6 . It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,4-diacetyl-3-methylpentanedioate typically involves the esterification of the corresponding diacid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2,4-diacetyl-3-methylpentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield diacids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Diethyl 2,4-diacetyl-3-methylpentanedioate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Diethyl 2,4-diacetyl-3-methylpentanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Diethyl 2,4-diacetyl-3-methylpentanedioate include:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Eigenschaften

CAS-Nummer

5409-57-4

Molekularformel

C14H22O6

Molekulargewicht

286.32 g/mol

IUPAC-Name

diethyl 2,4-diacetyl-3-methylpentanedioate

InChI

InChI=1S/C14H22O6/c1-6-19-13(17)11(9(4)15)8(3)12(10(5)16)14(18)20-7-2/h8,11-12H,6-7H2,1-5H3

InChI-Schlüssel

QRDRBGYJAXEENQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C(C)C(C(=O)C)C(=O)OCC)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.